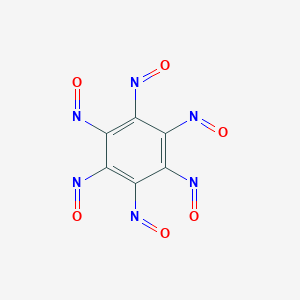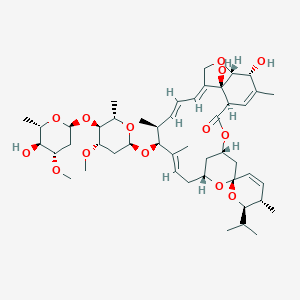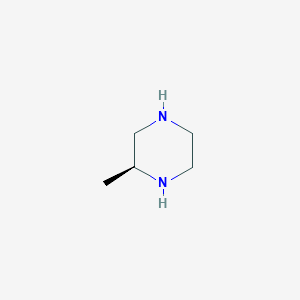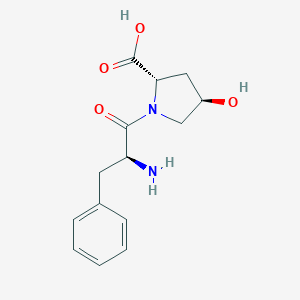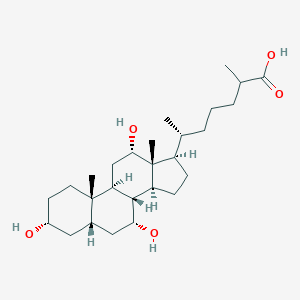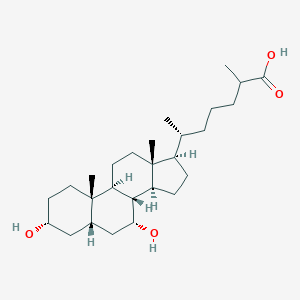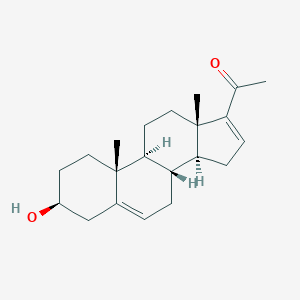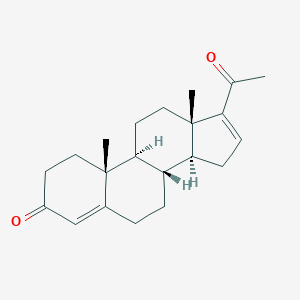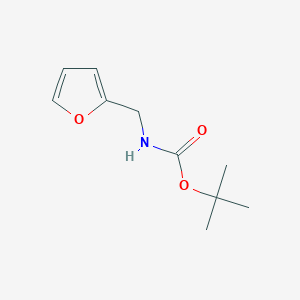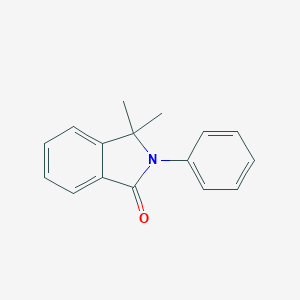
3,3-Dimethyl-2-phenylisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-phenylisoindol-1-one is a compound that has been of great interest to scientists due to its unique properties and potential applications in various fields. This compound is also known as DPI or Ro 31-8220 and has been extensively studied in recent years.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-phenylisoindol-1-one involves its inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC. This inhibition has been shown to have effects on various cellular processes such as cell cycle progression, apoptosis, and immune response. In addition, DPI has been shown to have antioxidant properties and may have potential applications in neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3-Dimethyl-2-phenylisoindol-1-one in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various cellular processes and its potential as a therapeutic target. However, one limitation of using DPI is its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 3,3-Dimethyl-2-phenylisoindol-1-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanisms of PKC inhibition by DPI and its downstream effects on cellular processes. Finally, the development of more specific and less toxic PKC inhibitors may have important implications for future research and therapeutic applications.
Métodos De Síntesis
The synthesis of 3,3-Dimethyl-2-phenylisoindol-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 3,3-dimethylacrylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate in the presence of a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-phenylisoindol-1-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have inhibitory effects on protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes.
Propiedades
Número CAS |
53890-83-8 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
Clave InChI |
GBIGLHDPTGVTGF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



